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Compound of Interest

Compound Name: 8-M-PDOT

Cat. No.: B1664216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-M-PDOT, with the full chemical name N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-

propanamide, is a noteworthy selective agonist for the melatonin MT2 receptor. Its investigation

is crucial for understanding the therapeutic potential of targeting the melatonergic system for

various physiological and pathological conditions. This technical guide provides a

comprehensive overview of the known chemical properties of 8-M-PDOT, including its

synthesis, characterization, and its interaction with melatonin receptor signaling pathways. All

quantitative data is presented in structured tables, and detailed experimental methodologies

are provided.

Core Chemical and Physical Properties
While extensive experimental data for 8-M-PDOT is not widely published, the following table

summarizes its fundamental properties based on available information.
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Property Value Source

Full Chemical Name

N-(1,2,3,4-tetrahydro-8-

methoxy-2-naphthalenyl)-

propanamide

N/A

Synonym AH 002 N/A

CAS Number 134865-70-6 N/A

Molecular Formula C₁₄H₁₉NO₂ N/A

Molecular Weight 233.3 g/mol N/A

Appearance Crystalline solid N/A

Solubility Soluble in DMSO N/A

Melting Point Data not available N/A

Boiling Point Data not available N/A

pKa Data not available N/A

Synthesis and Purification
A detailed experimental protocol for the synthesis of 8-M-PDOT is not explicitly available in the

reviewed literature. However, a plausible synthetic route can be inferred from standard organic

chemistry principles for the formation of amides from amines.

Proposed Synthetic Pathway
The synthesis of 8-M-PDOT would likely involve the acylation of the corresponding amine, 2-

amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, with propionyl chloride or propionic

anhydride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1664216?utm_src=pdf-body
https://www.benchchem.com/product/b1664216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reaction

Product

2-amino-8-methoxy-
1,2,3,4-tetrahydronaphthalene

Acylation

Propionyl Chloride or
Propionic Anhydride

8-M-PDOT
(N-(1,2,3,4-tetrahydro-8-methoxy-

2-naphthalenyl)-propanamide)

Click to download full resolution via product page

Caption: Proposed synthesis of 8-M-PDOT.

Experimental Protocol: Proposed Synthesis
Reaction Setup: To a solution of 2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene (1

equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an

inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine

or diisopropylethylamine (1.1 equivalents).

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add propionyl chloride (1.05

equivalents) dropwise to the stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic

solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield the crude product.
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Purification Protocol
The crude 8-M-PDOT can be purified using flash column chromatography on silica gel.

Column Preparation: Pack a glass column with silica gel using a suitable solvent system

(e.g., a gradient of ethyl acetate in hexanes).

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the

column.

Elution: Elute the column with the chosen solvent system, collecting fractions.

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to

obtain purified 8-M-PDOT.

Chemical Characterization
The structure and purity of the synthesized 8-M-PDOT would be confirmed using standard

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Would show characteristic signals for the aromatic protons of the

tetrahydronaphthalene ring, the methoxy group protons, the aliphatic protons of the tetralin

core, and the ethyl group protons of the propanamide moiety. The amide proton would

appear as a broad singlet.

¹³C NMR: Would display distinct signals for the carbonyl carbon of the amide, the aromatic

carbons, the methoxy carbon, and the aliphatic carbons of the tetralin and propanamide

groups.

Infrared (IR) Spectroscopy
An IR spectrum of 8-M-PDOT would be expected to show characteristic absorption bands:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1664216?utm_src=pdf-body
https://www.benchchem.com/product/b1664216?utm_src=pdf-body
https://www.benchchem.com/product/b1664216?utm_src=pdf-body
https://www.benchchem.com/product/b1664216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A strong absorption band for the amide carbonyl group (C=O stretch) around 1640-1680

cm⁻¹.

An N-H stretching vibration around 3300 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

A C-O stretching vibration for the methoxy group.

Mass Spectrometry (MS)
The mass spectrum would confirm the molecular weight of 8-M-PDOT. The molecular ion peak

[M+H]⁺ would be observed at m/z 234.3. Fragmentation patterns would likely involve cleavage

of the amide bond and fragmentation of the tetrahydronaphthalene ring.

Biological Activity and Signaling Pathways
8-M-PDOT is a selective agonist for the melatonin MT2 receptor. Melatonin receptors are G-

protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G proteins (Gi).

MT2 Receptor Signaling Pathway
Activation of the MT2 receptor by an agonist like 8-M-PDOT is known to initiate several

intracellular signaling cascades.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 8-M-PDOT]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664216#what-are-the-chemical-properties-of-8-m-
pdot]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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